5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group and a benzodioxin moiety, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine and 5-chlorothiophene-2-carboxylic acid.
Formation of Carboxamide: The amine group of 2,3-dihydro-1,4-benzodioxin-6-amine reacts with the carboxylic acid group of 5-chlorothiophene-2-carboxylic acid to form the carboxamide linkage. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) in an aprotic solvent like dichloromethane.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines or alcohols.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Nucleophiles (amines, thiols, alkoxides), polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating diseases such as Alzheimer’s, due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Shares the benzodioxin moiety but differs in the sulfonamide group.
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.
2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methylacetamide: Contains a methylacetamide group instead of a carboxamide group.
Uniqueness
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
IUPAC Name |
5-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-12-4-3-11(19-12)13(16)15-8-1-2-9-10(7-8)18-6-5-17-9/h1-4,7H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCMLHBVWIWSOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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